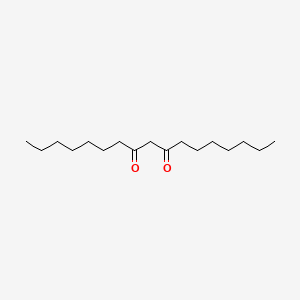

Heptadecane-8,10-dione

Description

Contextualization within Beta-Diketone Chemistry

Heptadecane-8,10-dione is structurally classified as a β-diketone (or 1,3-diketone). This class of organic compounds is characterized by a dicarbonyl structure where two ketone groups are separated by a single carbon atom, known as the α-carbon. fiveable.me A key feature of β-diketones is the acidity of the α-carbon's hydrogen atoms, which makes these compounds valuable intermediates in organic synthesis for forming carbon-carbon bonds. nih.gov

The β-dicarbonyl moiety is a versatile functional group with several important chemical attributes:

Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of a diketo form and a more stable, conjugated enol form. mdpi.com The enol form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. mdpi.com This tautomerism is a defining characteristic and influences the compound's reactivity and physical properties. mdpi.com

Chelating Agent: The enolate form of a β-diketone is an excellent bidentate ligand, capable of forming stable complexes with a wide variety of metal ions. nih.govmdpi.com This chelating ability is widely exploited in areas such as solvent extraction of metals, catalysis, and the formation of metal-organic frameworks. researchgate.net

Synthetic Intermediate: β-Diketones are foundational building blocks in the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles. ijpras.com

This compound, with its long C7 and C6 alkyl chains flanking the dicarbonyl core, is a lipophilic example of this class, which influences its solubility and applications, particularly in non-aqueous systems.

Historical Perspective of this compound Research

The study of β-diketones dates back more than a century, with foundational synthesis methods like the Claisen condensation being developed in the late 19th century. ijpras.comd-nb.info While the specific first synthesis of this compound is not prominently documented, its preparation falls under general methods developed for long-chain β-diketones. nih.gov These methods typically involve the base-catalyzed condensation of an ester with a ketone. For this compound, this could involve the reaction of an ester like ethyl octanoate (B1194180) with 2-decanone.

A notable point in the history of this compound is its identification as a component in commercial chemical products. Research published in 1996 identified this compound as one of the active ingredients in the commercial copper extractant LIX 54-100. tandfonline.com This analysis, conducted using gas chromatography and mass spectrometry, confirmed its presence alongside other β-diketones in the formulation. tandfonline.comresearchgate.net This finding highlights its practical application in hydrometallurgy, where β-diketones are used for the selective extraction of metals. d-nb.infotandfonline.com

Structural Framework and Isomeric Considerations

The structural framework of this compound is defined by its molecular formula, C₁₇H₃₂O₂, and the arrangement of its functional groups. chemnet.comchembk.com The molecule consists of a 17-carbon chain with ketone groups at the C8 and C10 positions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₃₂O₂ | chemnet.com |

| Molecular Weight | 268.43 g/mol | chemnet.com |

| CAS Number | 24514-84-9 | chemnet.com |

| Density | 0.885 g/cm³ | chemnet.com |

| Boiling Point | 362.658 °C at 760 mmHg | chemnet.com |

| Refractive Index | 1.446 | chemnet.com |

| Flash Point | 136.072 °C | chemnet.com |

The most significant isomeric consideration for this compound is keto-enol tautomerism . The compound exists as an equilibrium between the diketo form and two possible enol tautomers. mdpi.commdpi.com

Diketone form: Contains two distinct carbonyl (C=O) groups at positions 8 and 10.

Enol forms: Involve the formation of a carbon-carbon double bond between C8-C9 or C9-C10, and a hydroxyl (-OH) group on C8 or C10, respectively.

The enol forms are generally more stable due to the formation of a conjugated system and a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent carbonyl oxygen. mdpi.commdpi.com The equilibrium between these forms can be influenced by solvent polarity; the keto form may be more favored in protic solvents, while the enol form often dominates in the gas phase and in aprotic solvents. researchgate.net For β-diketones with long alkyl chains, the enol form is typically predominant. mdpi.com

Because the α-carbon (C9) is not a stereocenter and there are no double bonds in the alkyl chains that would give rise to geometric isomers (other than in the enol forms), the primary isomeric complexity arises from this tautomeric equilibrium.

Structure

3D Structure

Properties

CAS No. |

24514-84-9 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadecane-8,10-dione |

InChI |

InChI=1S/C17H32O2/c1-3-5-7-9-11-13-16(18)15-17(19)14-12-10-8-6-4-2/h3-15H2,1-2H3 |

InChI Key |

BTTDGCSZODTCFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)CCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Approaches to Heptadecane-8,10-dione Synthesis

The most prevalent and classical method for the synthesis of beta-diketones, including this compound, is the Claisen condensation. compoundchem.com This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, the logical precursors would be an ester of heptanoic acid (such as ethyl heptanoate) and 2-decanone.

In this proposed synthesis, a strong base, such as sodium ethoxide or sodium hydride, would be used to deprotonate the α-carbon of 2-decanone, forming a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of ethyl heptanoate. The subsequent loss of the ethoxide leaving group results in the formation of the beta-diketone, this compound.

| Precursor 1 | Precursor 2 | Reagent | Product |

| 2-Decanone | Ethyl heptanoate | Sodium ethoxide | This compound |

This is an interactive data table. You can sort and filter the data.

Other methods for the synthesis of beta-diketones have been developed, including the acylation of ketones with acid chlorides and the oxidation of the corresponding beta-hydroxy ketones. blogspot.com However, the Claisen condensation remains a widely used and versatile approach. compoundchem.com

Utilization of this compound as a Synthetic Precursor

The reactivity of the diketone moiety in this compound makes it a valuable building block for the synthesis of more complex molecules. Its ability to exist in equilibrium with its enol tautomer is key to much of its chemistry.

Beta-diketones are excellent chelating ligands, meaning they can bind to a central metal atom through two or more separate bonds. The enolate form of this compound can coordinate with a wide variety of metal ions to form stable coordination complexes. The oxygen atoms of the enolate act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid.

The formation of these complexes can be represented by the general reaction:

Mⁿ⁺ + n(Heptadecane-8,10-dionate)⁻ → M(Heptadecane-8,10-dionate)ₙ

These metal complexes have a range of potential applications, for example, in catalysis and as precursors for the synthesis of metal-containing materials.

The dicarbonyl structure of this compound allows for a variety of derivatization reactions, most notably the synthesis of heterocyclic compounds. The reaction of beta-diketones with dinucleophiles is a powerful method for constructing five- and six-membered rings.

A prominent example is the synthesis of pyrazoles through the condensation of a beta-diketone with hydrazine (B178648). acs.org In this reaction, the two carbonyl groups of this compound would react with the two nitrogen atoms of a hydrazine derivative to form a five-membered pyrazole (B372694) ring. The specific substitution pattern on the resulting pyrazole would depend on the substituents on the hydrazine.

Similarly, the reaction of this compound with hydroxylamine (B1172632) would lead to the formation of an isoxazole (B147169), another important class of heterocyclic compounds. mdpi.comacs.orgtandfonline.com

The characterization of the products of these derivatization reactions would involve a combination of spectroscopic techniques.

| Spectroscopic Technique | Expected Observations for a Pyrazole Derivative |

| ¹H NMR | Signals corresponding to the protons on the pyrazole ring, as well as signals from the heptyl and octyl side chains. The chemical shifts would be indicative of their electronic environment. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring and the aliphatic side chains. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=N and C=C bonds within the pyrazole ring, and the absence of the carbonyl stretching frequencies of the starting diketone. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the synthesized pyrazole derivative. |

This is an interactive data table. You can sort and filter the data.

The utility of this compound extends to its role as an intermediate in multi-step synthetic sequences. The diketone functionality can be transformed into other functional groups, or it can be used to direct the formation of new carbon-carbon bonds.

For instance, the pyrazole and isoxazole heterocycles formed from this compound can themselves be intermediates in the synthesis of more complex target molecules, including pharmaceuticals and agrochemicals. blogspot.comijpras.com The ability to introduce long alkyl chains (heptyl and octyl) via the diketone precursor can be advantageous for tuning the lipophilicity and other physicochemical properties of the final products. The diketone moiety provides a versatile entry point for the construction of a diverse range of organic molecules with potential applications in various fields of chemistry. netlify.appmdpi.com

Coordination Chemistry and Ligand Field Theory

Heptadecane-8,10-dione as a Ligand in Metal Complexation

This compound is a β-diketone, a class of organic compounds recognized for their potent ability to form stable complexes with a wide array of metal ions. derpharmachemica.com Like other β-diketones, it exhibits keto-enol tautomerism, with the enol form being crucial for its function as a ligand. asianpubs.org The deprotonation of the enolic hydroxyl group yields a bidentate, monoanionic ligand that coordinates to a metal ion through its two oxygen atoms. researchgate.net This compound has been identified as a component in commercial solvent extraction reagents, such as LIX 54-100, which are utilized in hydrometallurgical processes for metal separation. researchgate.netbohrium.comresearchgate.net

This compound, as a β-diketone, readily forms complexes with numerous transition metals. The nature of these interactions and the geometry of the resulting complexes are dependent on the specific metal ion.

Chromium (Cr): Chromium(III) ions typically form highly stable, kinetically inert octahedral complexes with β-diketones. The stoichiometry is generally [Cr(β-diketonate)₃], resulting in a neutral, coordinatively saturated complex. Magnetic moment studies of Cr(III) β-diketonate complexes are consistent with an octahedral geometry. derpharmachemica.com

Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) does not have ligand field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. It can form both tetrahedral and octahedral complexes. The efficiency of Zn(II) extraction from ammonia (B1221849) solutions using the commercial extractant LIX 54, which contains this compound, has been shown to be pH-dependent, reaching a maximum at a pH of 8. researchgate.net

Copper (Cu): Copper(II) is well-known for forming square planar complexes with β-diketonate ligands, often with a stoichiometry of [Cu(β-diketonate)₂]. prochemonline.com However, depending on the reaction conditions and the presence of other coordinating species (like solvent molecules), the coordination sphere can expand to form five-coordinate square pyramidal or six-coordinate distorted octahedral geometries. acs.org These copper β-diketonate units can also serve as building blocks for larger supramolecular structures, such as molecular squares. nih.govacs.org

The stoichiometry of metal complexes with β-diketonate ligands like this compound is dictated by the charge and preferred coordination number of the central metal ion. For divalent metal ions (M²⁺) like Cu²⁺ and Zn²⁺, the common stoichiometry is M(L)₂, while for trivalent ions (M³⁺) like Cr³⁺ and Fe³⁺, it is M(L)₃, where L represents the deprotonated β-diketonate ligand.

The stability of these complexes is generally high due to the chelate effect. The stability constants are influenced by factors such as the nature of the metal ion and the substituents on the β-diketone ligand. researchgate.net For a series of transition metals, the stability of β-diketonate complexes often follows the Irving-Williams series.

Below is a table showing representative stability constants for a related β-diketone, acetylacetonate (B107027), with various metal ions, illustrating the general trends expected for this compound.

| Metal Ion | Log K₁ | Log K₂ | Log K₃ |

| Cu²⁺ | 8.2 | 6.7 | - |

| Ni²⁺ | 5.9 | 4.9 | - |

| Co²⁺ | 5.1 | 4.0 | - |

| Zn²⁺ | 5.0 | 4.1 | - |

| Fe³⁺ | 11.4 | 9.8 | 7.2 |

| Cr³⁺ | - | - | High |

| Note: Data for acetylacetonate complexes, presented as representative values. K₁, K₂, and K₃ are the stepwise formation constants. |

Structural Analysis of this compound Metal Complexes

While specific crystallographic data for this compound complexes are not widely published, their structures can be confidently inferred from the extensive studies on other metal β-diketonates. researchgate.net Spectroscopic methods such as Infrared (IR) and UV-visible spectroscopy are key tools for characterization. In IR spectra, the coordination of the β-diketone to a metal is confirmed by the disappearance of the enolic -OH band and a shift of the C=O and C=C stretching vibrations to lower frequencies, indicating the formation of M-O bonds. derpharmachemica.com

X-ray diffraction studies on analogous complexes reveal the precise coordination geometries. acs.orgacs.org The long alkyl chains of this compound would primarily influence the packing of the complexes in the solid state and their solubility in nonpolar solvents, rather than the immediate coordination geometry around the metal ion.

The table below summarizes the common coordination geometries for selected transition metal β-diketonate complexes.

| Metal Ion | Typical Coordination Number | Common Geometry |

| Cr³⁺ | 6 | Octahedral |

| Zn²⁺ | 4 or 6 | Tetrahedral or Octahedral |

| Cu²⁺ | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |

Theoretical Frameworks in Metal-Ligand Interactions

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of transition metal complexes, including those with this compound. wikipedia.org LFT is an extension of Crystal Field Theory that incorporates aspects of Molecular Orbital Theory to describe metal-ligand bonding. britannica.com

When β-diketonate ligands like this compound approach a central transition metal ion, their electrostatic field causes the five degenerate d-orbitals of the metal to split into different energy levels. fiveable.me The pattern and magnitude of this splitting (denoted as Δ) depend on the number of ligands and the coordination geometry. libretexts.orglibretexts.org

In an octahedral field (e.g., [Cr(C₁₇H₃₂O₂)₃]), the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

In a tetrahedral field (e.g., some Zn²⁺ complexes), the splitting is inverted and smaller than in an octahedral field, with a lower-energy e set and a higher-energy t₂ set.

In a square planar field (e.g., [Cu(C₁₇H₃₂O₂)₂]), the splitting is more complex, with the dx²-y² orbital being the highest in energy.

The magnitude of the splitting parameter, Δ, determines the electronic and magnetic properties of the complex. fiveable.me It dictates whether a complex will be high-spin or low-spin, which involves a trade-off between the ligand field splitting energy and the electron pairing energy. libretexts.org The color of transition metal complexes is also a direct consequence of this d-orbital splitting, as it allows for electronic transitions between the split d-orbitals upon absorption of light in the visible region of the spectrum. britannica.com

Advanced Analytical Chemistry Applications

Methodologies for Detection and Quantification of Heptadecane-8,10-dione

The detection and quantification of this compound, especially within complex commercial mixtures, rely on sophisticated analytical techniques capable of separating and identifying individual components.

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely cited technique for the analysis of mixtures containing this compound. researchgate.netresearchgate.net This method is particularly effective for volatile and thermally stable compounds. In GC-MS, the components of a sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. Subsequently, the separated components are ionized and fragmented in the mass spectrometer, which identifies them based on their unique mass-to-charge ratio and fragmentation patterns.

Research has extensively used GC-MS to analyze the composition of commercial metal extractants, such as LIX 54-100, confirming the presence of this compound as one of its active constituents alongside other β-diketones and hydrocarbons. semanticscholar.orgjournalssystem.comtandfonline.com

Table 1: Identified Components in Commercial Extractant LIX 54-100 via GC-MS Analysis (This table is interactive and can be sorted by clicking on the headers.)

| Component Class | Specific Compound/Group |

|---|---|

| β-Diketone | This compound researchgate.nettandfonline.com |

| β-Diketone | Isomeric 1-phenyldecane-1,3-diones researchgate.nettandfonline.com |

| β-Diketone | 1,3-diphenylpropane-1,3-dione researchgate.nettandfonline.com |

| Hydrocarbon Solvent | C11-C14 Alkanes researchgate.net |

| Other | Unknown compound with a carbonyl group researchgate.net |

Liquid chromatography-mass spectrometry (LC-MS) serves as a powerful alternative or complementary technique to GC-MS, especially for compounds that are not sufficiently volatile or are thermally labile. While specific validated LC-MS methods for this compound are not extensively detailed in the literature, the technique is well-suited for the analysis of β-diketones and their metal complexes.

LC-MS/MS, a variation that involves two stages of mass analysis, offers high sensitivity and selectivity, making it ideal for quantifying trace levels of specific compounds in complex matrices. nih.gov For β-diketones, reversed-phase high-performance liquid chromatography (HPLC) using columns like C18 can effectively separate components based on polarity before they are introduced into the mass spectrometer for detection. researchgate.net This approach avoids the high temperatures of GC injection ports, preserving the integrity of the molecule and allowing for the analysis of its native state in solution.

Spectroscopic methods are indispensable for the structural elucidation of β-diketones like this compound and for studying their fundamental chemical properties, such as tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are the most powerful tools for characterizing the keto-enol tautomerism, a defining feature of β-diketones. mdpi.comrsc.org In solution, this compound exists as an equilibrium mixture of its diketo form and a more stable enol form, which is stabilized by an intramolecular hydrogen bond. cdnsciencepub.com NMR allows for the direct observation and quantification of both tautomers. nanalysis.com The chemical shifts and coupling constants of the protons and carbons provide definitive structural information, confirming the connectivity of the alkyl chains to the dicarbonyl core. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups within the molecule. The diketo tautomer exhibits characteristic C=O (carbonyl) stretching vibrations. In the enol tautomer, these bands are shifted, and a broad O-H (hydroxyl) stretch appears, confirming the presence of the enol form and its strong intramolecular hydrogen bonding. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : This technique is useful for studying the electronic transitions within the molecule and is particularly sensitive to the conjugated system present in the enol tautomer. mdpi.com The keto and enol forms have distinct absorption maxima, and their relative concentrations in different solvents can be investigated using UV-Vis spectroscopy, providing further insight into the tautomeric equilibrium. researchgate.net

Applications in Separation Science

The ability of this compound to form stable complexes with metal ions makes it a valuable component in solvent extraction systems for hydrometallurgical applications.

This compound is a key active ingredient in the commercial solvent extraction reagent LIX 54-100. semanticscholar.orgjournalssystem.com This reagent is specifically designed for the selective extraction of metal ions, particularly copper, from ammoniacal aqueous solutions. researchgate.nete3s-conferences.org In this system, LIX 54-100, containing this compound and other β-diketones, is dissolved in a water-immiscible organic solvent, such as kerosene. This organic phase is then mixed with the aqueous phase containing the metal ions. The β-diketone components selectively react with the target metal ions, transferring them from the aqueous phase to the organic phase, thereby separating them from other impurities.

The extraction mechanism of β-diketones like this compound is based on the principles of coordination chemistry. rsc.org The process can be described in the following steps:

Tautomerism and Deprotonation : In solution, the β-diketone (represented as HL) exists in equilibrium between its keto and enol forms. The enol form is weakly acidic and can be deprotonated (often facilitated by the pH of the aqueous phase) to form an enolate anion (L⁻).

Complex Formation : The enolate anion acts as a bidentate ligand, meaning it binds to a metal ion (e.g., Cu²⁺) through two donor atoms (the two oxygen atoms). This forms a highly stable chelate ring.

Extraction : For a divalent metal ion like copper (Cu²⁺), two deprotonated ligand molecules (L⁻) are required to neutralize the charge, forming a neutral metal complex (CuL₂). e3s-conferences.orgresearchgate.net This resulting complex is hydrophobic (lipid-soluble) and has high solubility in the organic solvent. Its charge neutrality and organic nature prevent it from partitioning back into the aqueous phase, leading to its effective extraction into the organic phase. researchgate.net

The selectivity of the extraction process for a particular metal ion is determined by several factors, including the pH of the aqueous solution, the stability constant of the metal-ligand complex, and the structure of the β-diketone itself.

Optimization of Extraction Parameters

The efficient extraction of this compound from various matrices is a critical prerequisite for its accurate quantification and analysis. The recovery of this β-diketone is highly dependent on the fine-tuning of several key extraction parameters. Optimization strategies are employed to maximize the extraction yield while minimizing the degradation of the analyte and the co-extraction of interfering substances. mdpi.com Methodologies such as Response Surface Methodology (RSM) are frequently utilized to study the simultaneous effects of different variables and identify the optimal conditions. preprints.orgmdpi.com

Key parameters that require careful optimization include the choice of solvent, extraction temperature, duration, and the energy input method, such as in Ultrasound-Assisted Extraction (UAE). preprints.orgmdpi.comnih.gov

Solvent Composition: The polarity of the extraction solvent is paramount. For a lipophilic compound like this compound, non-polar or moderately polar solvents are generally preferred. Mixtures of solvents, such as ethanol-water solutions, are often tested at various ratios to determine the ideal polarity for maximum solubility and extraction efficiency. mdpi.com

Temperature: Extraction temperature can influence both the solubility of the analyte and the viscosity of the solvent. While higher temperatures can enhance extraction rates, they also pose a risk of thermal degradation for sensitive compounds. An optimal temperature must be established that balances these effects. nih.gov

Time: The duration of the extraction process must be sufficient to allow for the effective mass transfer of the analyte from the sample matrix to the solvent. However, excessively long extraction times can increase energy consumption and the risk of analyte degradation without significantly improving the yield. mdpi.com

Energy Input (e.g., Ultrasound): In UAE, parameters such as ultrasound amplitude, frequency, and power are critical. nih.govresearchgate.net Acoustic cavitation, generated by ultrasonic waves, creates micro-disruptions in the sample matrix, enhancing solvent penetration and facilitating the release of the target compound. nih.gov

The optimization of these parameters is typically performed using a factorial design of experiments to systematically evaluate the influence of each variable and their interactions. researchgate.net

Table 1: Representative Parameters for Optimization of this compound Extraction using UAE

| Parameter | Range Studied | Optimal Value | Rationale for Optimization |

| Ethanol Concentration (%) | 50 - 100% | 85% | Balances solvent polarity to maximize the solubility of the lipophilic β-diketone while allowing for effective penetration into potentially aqueous-containing matrices. mdpi.com |

| Temperature (°C) | 30 - 70 °C | 50 °C | Enhances extraction efficiency and analyte solubility without causing significant thermal degradation of the dione structure. nih.gov |

| Extraction Time (min) | 10 - 50 min | 30 min | Provides sufficient time for mass transfer from the matrix to the solvent; longer durations show diminishing returns on yield. mdpi.com |

| Ultrasound Amplitude (µm) | 20 - 60 µm | 45 µm | Delivers adequate energy for acoustic cavitation to disrupt the sample matrix effectively without causing excessive heating or analyte degradation. mdpi.com |

Identification in Complex Mixtures and Natural Extracts

This compound and other β-diketones are often present as minor components within highly complex chemical matrices, such as natural product extracts or synthetic materials. Their unambiguous identification in these mixtures presents a significant analytical challenge, necessitating the use of high-resolution and highly sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for this purpose. jmchemsci.comgcms.cz

In the context of synthetic materials, β-diketone structures can be found as non-intentionally added substances (NIAS) in food contact materials. For instance, compounds like 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione, a related diketone, have been identified as degradation products of antioxidants in plastics and polymers. researchgate.netmdpi.com The identification process in such cases involves extracting the material with appropriate solvents and analyzing the extract by GC-MS to separate the complex mixture of migrants and degradation products. dtu.dk

The analytical workflow for identifying this compound in a complex sample typically involves:

Sample Preparation: A robust extraction method, optimized as described in section 4.2.3, is applied to isolate the analyte from the matrix. This may be followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

Chromatographic Separation: A GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) is used to separate this compound from other volatile and semi-volatile compounds in the extract.

Mass Spectrometric Detection: A mass spectrometer is used as the detector. Electron ionization (EI) is commonly employed, which fragments the molecule into a characteristic pattern of ions. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.

Compound Identification: The identification is confirmed by matching the acquired mass spectrum with reference spectra from spectral libraries (e.g., NIST, Wiley) and by comparing the retention time with that of an authentic analytical standard. phcogj.com For definitive identification, especially in the absence of a reference standard, high-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule. gcms.cz

Development of Green Analytical Methodologies for Diketones

In recent years, the principles of Green Analytical Chemistry (GAC) have been increasingly applied to the analysis of organic compounds, including diketones, to minimize the environmental impact of analytical procedures. alliedacademies.org The focus is on reducing or eliminating the use of hazardous solvents, decreasing energy consumption, and minimizing waste generation. researchgate.net

Green Sample Preparation Techniques: Sample preparation is often the most solvent- and energy-intensive step in an analytical workflow. Green alternatives to traditional methods are therefore a primary focus.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.com A fused silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace), where it adsorbs the analytes of interest. umb.edu The fiber is then transferred directly to the GC injector for thermal desorption and analysis. mdpi.com This method eliminates the need for organic solvents, reduces sample volume, and can be easily automated. nih.gov For a semi-volatile compound like this compound, headspace SPME (HS-SPME) would be particularly suitable. umb.edu

Ultrasound-Assisted Extraction (UAE): As discussed previously, UAE is considered a green extraction technique because it often allows for the use of less toxic solvents (like ethanol and water) and significantly reduces extraction times and energy consumption compared to conventional methods like Soxhlet extraction. researchgate.netnih.gov

Green Chromatographic Techniques: Efforts in greening the analytical separation step focus on reducing solvent consumption and analysis time.

Fast GC and Ultra-High-Performance Liquid Chromatography (UHPLC): The use of modern chromatographic systems allows for faster analysis times, which translates to lower energy consumption per sample. alliedacademies.org For compounds amenable to liquid chromatography, UHPLC systems use columns with smaller particles, leading to sharper peaks, better resolution, and significantly lower solvent consumption compared to traditional HPLC. alliedacademies.org

The development of a green analytical method for this compound would involve pairing a green sample preparation technique like SPME with a rapid and efficient analytical technique like fast GC-MS.

Table 2: Comparison of Conventional vs. Green Analytical Approaches for Diketones

| Analytical Step | Conventional Method | Green Alternative | Advantages of Green Alternative |

| Extraction | Soxhlet Extraction with Hexane | Ultrasound-Assisted Extraction (UAE) with Ethanol | Reduces use of hazardous solvents, lowers energy consumption, shortens extraction time. nih.gov |

| Sample Cleanup / Concentration | Liquid-Liquid Extraction, Rotary Evaporation | Solid-Phase Microextraction (SPME) | Eliminates solvent use, combines extraction and concentration, reduces sample handling. sigmaaldrich.comnih.gov |

| Analysis | Conventional GC-MS (e.g., 30 min run time) | Fast GC-MS (e.g., <15 min run time) | Reduces energy consumption per analysis, increases sample throughput. alliedacademies.org |

Spectroscopic and Computational Characterization

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Interaction Modeling

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a small molecule, or ligand, to the active site of a target protein. This technique is fundamental in drug discovery and mechanistic studies. An extensive search of scientific databases, however, did not yield any specific studies detailing the molecular docking of Heptadecane-8,10-dione with any particular protein target.

Similarly, molecular interaction modeling, which provides a detailed view of the non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between a ligand and its receptor, has not been specifically reported for this compound. The absence of such studies means that the potential protein targets and the specific nature of its binding interactions remain speculative.

Prediction of Electronic Structure and Reactivity

The electronic structure of a molecule, often investigated using quantum mechanical methods like Density Functional Theory (DFT), provides insights into its reactivity, stability, and spectroscopic properties. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's ability to donate or accept electrons in chemical reactions.

Regrettably, there is a lack of published research detailing the prediction of the electronic structure and reactivity of this compound. While general principles of organic chemistry suggest that the diketone functionality would be the most reactive site, specific computational data to quantify its electrophilicity, nucleophilicity, and potential reaction pathways are not available in the current body of scientific literature.

Biological Activity and Molecular Mechanistic Studies

Investigations into Anti-inflammatory Pathways

Studies indicate that heptadecane (B57597) exerts its anti-inflammatory effects by intervening in key signaling cascades that regulate the expression of pro-inflammatory genes. researchgate.netnih.govnih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

Heptadecane has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. researchgate.netnih.gov In experimental models, heptadecane reduces the age-related increase in NF-κB activity. researchgate.netnih.gov This modulation is achieved by inhibiting the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus where it would otherwise activate pro-inflammatory gene expression. nih.gov

Impact on Kinase Cascades (NIK/IKK, MAPKs)

The mechanism by which heptadecane modulates NF-κB involves the upstream kinase cascades, specifically the NF-κB-inducing kinase/IκB kinase (NIK/IKK) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. researchgate.netresearchgate.net Research has demonstrated that heptadecane attenuates NF-κB activation induced by reactive species (RS) by downregulating these pathways. researchgate.netnih.govnih.gov It significantly inhibits the oxidative stress-induced phosphorylation of key kinases including NIK, IKK, p38, ERK1/2, and JNK. nih.govfigshare.com By suppressing the activation of these cascades, heptadecane effectively blocks the signaling that leads to NF-κB activation. nih.gov

Influence on Gene Expression (e.g., COX-2, iNOS)

The anti-inflammatory effects of heptadecane are further evidenced by its ability to suppress the expression of NF-κB-dependent pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov In both aged rat kidney tissue and endothelial cells stimulated with an oxidant, heptadecane treatment leads to a down-regulation of COX-2 and iNOS expression. nih.govfigshare.com This suppression is a direct consequence of the inhibition of the NIK/IKK and MAPK signaling pathways, which prevents NF-κB from initiating the transcription of these target genes. nih.govresearchgate.net

Table 1: Effect of Heptadecane on Inflammatory Signaling Pathways

| Target Molecule/Pathway | Observed Effect | Mechanism |

| NF-κB | Suppression of activation | Prevents nuclear translocation by inhibiting IκB degradation. nih.gov |

| NIK/IKK Cascade | Inhibition of phosphorylation | Downregulates upstream signaling required for NF-κB activation. researchgate.netnih.gov |

| MAPKs (p38, ERK, JNK) | Inhibition of phosphorylation | Blocks redox-sensitive kinase activation. nih.govfigshare.com |

| COX-2 Gene Expression | Down-regulation | Reduces NF-κB-dependent transcription. nih.govfigshare.com |

| iNOS Gene Expression | Down-regulation | Reduces NF-κB-dependent transcription. nih.govfigshare.com |

Antioxidative Stress Response and Cellular Redox Balance

Heptadecane demonstrates potent antioxidative properties. researchgate.netnih.govnih.gov It has been found to protect cells from oxidative stress induced by agents like tert-butylhydroperoxide (t-BHP). researchgate.netnih.govnih.gov This protective effect is linked to a reduction in the generation of intracellular reactive species (RS). researchgate.netnih.gov In aging models, where oxidative stress is a key contributor to functional decline, heptadecane treatment has been shown to significantly suppress elevated RS levels in kidney tissue. researchgate.netnih.gov By mitigating oxidative stress, heptadecane helps to restore cellular redox balance, which is crucial for preventing the activation of redox-sensitive inflammatory pathways like NF-κB. researchgate.netnih.gov

Role in In Vitro and Animal Model Systems

The biological activities of heptadecane have been characterized using both in vitro and in vivo models. researchgate.netnih.gov

In Vitro Studies: An endothelial cell line, YPEN-1, has been utilized to explore the molecular mechanisms of heptadecane's anti-inflammatory and antioxidant effects. researchgate.netnih.govnih.gov These cellular models have been instrumental in demonstrating that heptadecane can protect cells from induced oxidative stress and inhibit the specific signaling pathways (NIK/IKK and MAPKs) that lead to NF-κB activation and subsequent COX-2 and iNOS expression. nih.govfigshare.com

In Vivo Animal Models: Studies have been conducted using Fischer 344 rats of different ages (e.g., 9 and 20 months) to investigate the effects of heptadecane in an aging context. researchgate.netnih.govnih.gov These animal models have confirmed that dietary supplementation with heptadecane can suppress age-related increases in oxidative stress (RS production) and markers of inflammation (NF-κB activation, COX-2, and iNOS expression) in kidney tissues. researchgate.netnih.gov

Table 2: Experimental Models Used in Heptadecane Research

| Model Type | Specific Model | Key Findings |

| In Vitro | YPEN-1 endothelial cell line | Demonstrated protection against oxidative stress; confirmed inhibition of NF-κB, NIK/IKK, and MAPK pathways. researchgate.netnih.govnih.gov |

| In Vivo | Aged Fischer 344 rats | Showed suppression of age-related increases in reactive species, NF-κB activation, and pro-inflammatory gene expression in kidney tissue. researchgate.netnih.govnih.gov |

Broader Implications within Diketone Bioactivity

The findings on heptadecane align with the broader understanding of the biological activities of β-diketones. researchgate.net The β-diketone structural motif is present in numerous biologically active compounds derived from natural sources, such as curcumin (B1669340) from turmeric. nih.govnih.govmdpi.com These compounds are recognized for a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. nih.gov The characteristic chemical structure of β-diketones, which often exists in a keto-enol tautomeric equilibrium, is considered important for their biological activity. nih.govresearchgate.net The ability to act as radical scavengers and metal chelators contributes to their antioxidant and other therapeutic potentials. mdpi.com The detailed mechanistic studies of heptadecane's anti-inflammatory and antioxidant actions provide a specific example that reinforces the general principle of β-diketones as promising scaffolds for developing novel therapeutic agents for treating a variety of disorders, including those related to inflammation and oxidative stress. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives

Innovations in Synthesis and Sustainable Production

The synthesis of long-chain beta-diketones like heptadecane-8,10-dione has traditionally relied on established methods such as the Claisen condensation. However, future research is geared towards developing more efficient, sustainable, and innovative synthetic routes.

Current and Innovative Synthetic Methodologies:

Two primary methods have been developed for the synthesis of long-chain beta-diketones. The first is a malonate-type alkylation of acid chlorides derived from fatty acids. A more direct approach involves the coupling and subsequent hydrolysis of long-chain acetylenes with fatty acid chlorides. These methods provide a general framework for producing a variety of long-chain beta-diketones, including this compound.

Future innovations are likely to focus on catalytic systems that offer higher yields, milder reaction conditions, and greater substrate scope. This includes the exploration of novel organometallic catalysts and biocatalytic approaches to improve the efficiency and selectivity of the synthesis.

Sustainable Production Strategies:

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For this compound, this translates to several key areas of research:

Renewable Feedstocks: Investigating the use of renewable resources, such as fatty acids from plant oils or microbial sources, as starting materials.

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like ionic liquids, supercritical fluids, or even water-based systems.

Catalytic Efficiency: Developing highly active and recyclable catalysts to minimize waste and energy consumption.

Process Intensification: Exploring continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve energy efficiency.

| Synthesis Strategy | Description | Potential Advantages |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze the formation of the diketone structure. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety, potential for automation. |

| Mechanochemistry | Using mechanical force to drive the chemical reaction. | Reduced solvent usage, potential for novel reactivity. |

Novel Applications in Materials Science and Engineering

The unique combination of a polar diketone head and a nonpolar heptadecane (B57597) tail suggests a range of potential applications for this compound in materials science.

Phase Change Materials (PCMs):

N-heptadecane, the parent alkane, is known for its use as a phase change material for thermal energy storage. The introduction of the diketone functionality in this compound could offer several advantages:

Modified Thermal Properties: The diketone group may alter the melting point, latent heat of fusion, and thermal conductivity of the material, allowing for fine-tuning of its thermal energy storage characteristics.

Enhanced Encapsulation: The polar head group could facilitate the formation of more stable micro- or nano-encapsulations, which are crucial for preventing leakage of the PCM in practical applications.

Improved Dispersibility: The amphiphilic nature of this compound could improve its compatibility and dispersibility within polymer matrices, leading to the development of advanced composite PCMs.

Self-Assembled Monolayers and Functional Coatings:

The ability of beta-diketones to chelate metal ions opens up possibilities for the formation of functionalized surfaces. This compound could self-assemble on metal oxide surfaces, creating hydrophobic or functional coatings with applications in:

Corrosion protection

Anti-fouling surfaces

Sensors and electronic devices

Interdisciplinary Research with Biological Systems

The biological activity of long-chain beta-diketones is an area of significant research interest. The lipophilic nature of the heptadecane chain allows for interaction with cell membranes, while the diketone moiety can participate in various biochemical reactions.

A key study investigated the effects of n-heptadecane-8,10-dione in a rat multiorgan carcinogenesis model. researcher.life In this study, the compound was administered at a dietary dose of 0.1%. The research found that n-heptadecane-8,10-dione, along with other tested compounds, reduced the number of lung hyperplasias. researcher.life This finding suggests a potential chemopreventive role for this compound and warrants further investigation into its mechanisms of action.

Future research in this area could explore:

Mechanism of Action: Elucidating the molecular targets and signaling pathways affected by this compound.

Structure-Activity Relationships: Synthesizing and testing analogs of this compound to understand how modifications to the alkyl chain length and diketone functionality affect its biological activity.

Drug Delivery: Investigating the potential of this compound as a component of lipid-based drug delivery systems, leveraging its membrane-interactive properties.

Computational Design and Predictive Modeling for Diketone Chemistry

Computational chemistry and predictive modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. For this compound, these approaches can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to study the fundamental properties of this compound, including:

Tautomeric Equilibria: Beta-diketones exist in equilibrium between keto and enol forms. DFT can predict the relative stabilities of these tautomers in different environments, which is crucial for understanding their reactivity and biological activity.

Metal Chelation: Modeling the coordination of this compound with various metal ions can help in the design of novel catalysts, sensors, and functional materials.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of the molecule and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models can be developed to establish a mathematical relationship between the chemical structure of a series of beta-diketones and their biological activity or physicochemical properties. This can be used to:

Predict the activity of new, unsynthesized analogs of this compound.

Identify the key structural features that contribute to a particular activity.

Optimize the molecular structure to enhance desired properties.

| Computational Method | Application for this compound |

| DFT | Predicting tautomeric equilibrium, metal chelation energies, and spectroscopic properties. |

| Molecular Dynamics | Simulating the interaction of this compound with cell membranes or polymer matrices. |

| QSAR | Predicting the biological activity and physicochemical properties of novel derivatives. |

Emerging Analytical Techniques and Automation

The advancement of analytical techniques and the integration of automation are crucial for the efficient characterization and synthesis of complex molecules like this compound.

Advanced Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone for the analysis of volatile and semi-volatile compounds. For long-chain beta-diketones, derivatization may be employed to improve chromatographic separation and detection sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is well-suited for the analysis of less volatile and thermally labile beta-diketones and their metabolites in biological matrices.

High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, enabling the confident identification and structural elucidation of this compound and its transformation products.

Automation in Synthesis and Analysis:

The synthesis and analysis of polyketides, a broader class of compounds that includes beta-diketones, are increasingly benefiting from automation. frontiersin.orgnih.govnih.gov Automated synthesis platforms can be used to:

Rapidly generate libraries of this compound analogs for structure-activity relationship studies.

Optimize reaction conditions in a high-throughput manner.

Integrate synthesis and analysis for real-time reaction monitoring and product characterization.

The development of automated workflows will be instrumental in accelerating the research and development of this compound and its applications.

Q & A

Basic: What are the standard synthetic methods for Heptadecane-8,10-dione, and how can purity be validated experimentally?

This compound is typically synthesized via ketonization of fatty acid derivatives or oxidative cleavage of unsaturated precursors. A common approach involves the use of ozonolysis or catalytic oxidation of alkenes, followed by workup to isolate the diketone . To validate purity, researchers should employ gas chromatography-mass spectrometry (GC-MS) for molecular identification and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Quantify impurities using high-performance liquid chromatography (HPLC) with a polar stationary phase, ensuring baseline separation of byproducts .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in physical or spectral data often arise from differences in crystallization solvents, calibration standards, or instrumental parameters. To address this:

- Replicate conditions : Use identical solvents and drying methods as cited studies to recrystallize the compound.

- Cross-validate instruments : Compare NMR chemical shifts (δ) and coupling constants (J) across multiple spectrometers, referencing tetramethylsilane (TMS) as an internal standard .

- Assess hygroscopicity : Variations in melting points may stem from moisture absorption; conduct thermogravimetric analysis (TGA) to rule out hydrate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : Identify carbonyl groups (δ ~200–220 ppm for ¹³C) and alkyl chain environments.

- Infrared (IR) spectroscopy : Confirm diketone presence via C=O stretching vibrations (~1700 cm⁻¹).

- Mass spectrometry (EI-MS) : Validate molecular ion (m/z 268 for C₁₇H₃₂O₂) and fragmentation patterns .

Document all parameters (e.g., solvent, temperature) to ensure reproducibility .

Advanced: How should experimentalists design studies to investigate the thermal degradation pathways of this compound?

- Controlled pyrolysis : Use a tube furnace under inert (N₂) or oxidative (O₂) atmospheres, varying temperatures (100–300°C).

- Analytical monitoring : Employ real-time GC-MS to detect volatile degradation products (e.g., CO, aldehydes) .

- Kinetic modeling : Apply Arrhenius equations to determine activation energies for decomposition steps. Include control experiments to differentiate thermal vs. catalytic degradation .

Basic: What storage protocols are recommended to prevent this compound degradation?

Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Use desiccants (e.g., molecular sieves) to avoid hygroscopic degradation. Periodically validate stability via HPLC and NMR over 6–12 months .

Advanced: How can catalytic conditions be optimized for synthesizing this compound with higher yields?

- Design of Experiments (DOE) : Screen catalysts (e.g., Pd/C, MnO₂) and solvents (e.g., acetone, dichloromethane) using response surface methodology (RSM).

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Scale-up considerations : Assess mass transfer limitations in batch reactors and transition to flow chemistry for consistent product quality .

Basic: What are the primary applications of this compound in model membrane studies?

The compound serves as a lipid bilayer modifier due to its long alkyl chain and polar diketone groups. Researchers use it to study membrane fluidity via fluorescence anisotropy or differential scanning calorimetry (DSC). Document solvent systems (e.g., chloroform-methanol mixtures) and hydration protocols to ensure bilayer reproducibility .

Advanced: How can computational methods complement experimental studies on this compound’s reactivity?

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for C=O and C–C bonds to predict thermal or photolytic cleavage sites.

- Molecular dynamics (MD) : Simulate interactions with lipid membranes to guide experimental design. Validate models using experimental NMR or X-ray crystallography data .

Basic: What safety precautions are mandatory when handling this compound in laboratory settings?

- Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.

- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.

- Dispose of waste via certified chemical disposal services, adhering to local regulations .

Advanced: How should researchers address conflicting bioactivity data for this compound in antimicrobial assays?

- Standardize protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays, controlling variables like inoculum size and growth media.

- Synergistic studies : Test the compound in combination with known antibiotics (e.g., β-lactams) to identify potentiation effects.

- Metabolomic profiling : Use LC-MS to correlate bioactivity with metabolic byproducts, ruling out assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.